molecular formula C9H19N3S B5840802 1-Methyl-3-(2-piperidin-1-ylethyl)thiourea

1-Methyl-3-(2-piperidin-1-ylethyl)thiourea

Cat. No.: B5840802
M. Wt: 201.33 g/mol
InChI Key: BMBUROLBKWSVQN-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-piperidin-1-ylethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science. The structure of this compound consists of a thiourea core with a methyl group and a piperidin-1-ylethyl substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-piperidin-1-ylethyl)thiourea typically involves the reaction of piperidine derivatives with isothiocyanates. One common method is the reaction of 1-methylpiperidine with ethyl isothiocyanate under mild conditions to yield the desired thiourea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-piperidin-1-ylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.

    Substitution: Halides, alkoxides; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential use in the treatment of diseases such as cancer, Alzheimer’s, and tuberculosis due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-piperidin-1-ylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-3-(2-piperidin-1-ylethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(3-methoxypropyl)-3-(2-piperidin-1-ylethyl)thiourea: Similar structure but with a methoxypropyl group instead of a methyl group, leading to different chemical and biological properties.

    N-Phenylmorpholine-4-carbothioamide: Contains a morpholine ring instead of a piperidine ring, resulting in different pharmacological activities.

    N, N’-Bis(3-pyridinylmethyl)thiourea: Features pyridinylmethyl groups, which confer distinct chemical reactivity and biological effects.

Properties

IUPAC Name

1-methyl-3-(2-piperidin-1-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3S/c1-10-9(13)11-5-8-12-6-3-2-4-7-12/h2-8H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBUROLBKWSVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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